6-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid
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Overview
Description
6-[3-(4-BROMOBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxy group, a methoxyphenyl group, and a pyrrol ring
Preparation Methods
The synthesis of 6-[3-(4-BROMOBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multiple steps, including esterification, hydrolysis, and coupling reactions. One common method involves the esterification of 4-bromobenzoic acid with an alcohol, followed by hydrolysis to form the corresponding acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[3-(4-BROMOBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-[3-(4-BROMOBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may interact with hydrophobic pockets, while the hydroxy and methoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 6-[3-(4-BROMOBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID include:
3-(4-Bromobenzoyl)propionic acid: This compound has a similar bromobenzoyl group but lacks the pyrrol ring and methoxyphenyl group.
2,4,6-Tribromo-3-hydroxybenzoic acid: This compound contains multiple bromine atoms and a hydroxy group but has a different overall structure.
Properties
Molecular Formula |
C24H24BrNO6 |
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Molecular Weight |
502.4 g/mol |
IUPAC Name |
6-[(3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C24H24BrNO6/c1-32-18-12-8-15(9-13-18)21-20(22(29)16-6-10-17(25)11-7-16)23(30)24(31)26(21)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20- |
InChI Key |
IUMRIIKBMYOSGP-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCCCCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCCCC(=O)O |
Origin of Product |
United States |
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